An In-depth Technical Guide to the Core Properties of 6-Aminoquinolin-4-ol
An In-depth Technical Guide to the Core Properties of 6-Aminoquinolin-4-ol
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
6-Aminoquinolin-4-ol is a heterocyclic aromatic organic compound of significant interest in medicinal chemistry and drug discovery. Its quinoline core, substituted with both an amino and a hydroxyl group, imparts a unique combination of chemical properties and potential biological activities. This guide provides a comprehensive overview of the fundamental characteristics of 6-Aminoquinolin-4-ol, including its chemical structure, physicochemical properties, and tautomeric nature. While experimental data for this specific isomer is not extensively documented in publicly available literature, this guide synthesizes information from closely related analogues to offer scientifically grounded insights into its synthesis, potential biological applications, and essential safety considerations. The document is intended to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and application of novel quinoline-based compounds.
Introduction: The Quinoline Scaffold in Drug Discovery
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural and synthetic compounds with a broad spectrum of biological activities. From the pioneering antimalarial drug quinine to modern antibiotics and anticancer agents, quinoline derivatives have consistently proven to be a rich source of therapeutic innovation. The strategic placement of functional groups, such as amino and hydroxyl moieties, on the quinoline backbone can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties. This guide focuses on the specific isomer, 6-Aminoquinolin-4-ol, providing a detailed examination of its fundamental properties and potential as a building block for new therapeutic agents.
Core Physicochemical Properties and Structural Elucidation
While a specific CAS number for 6-Aminoquinolin-4-ol is not readily found in major chemical databases, the existence of its core structure is confirmed by the documentation of related compounds such as 6-Amino-4-hydroxyquinoline-3-carboxylic acid (CAS No. 1018135-49-3)[1]. The fundamental properties of 6-Aminoquinolin-4-ol can be inferred from its constituent parts and related molecules.
Table 1: Predicted and Inferred Physicochemical Properties of 6-Aminoquinolin-4-ol
| Property | Value/Description | Rationale/Source |
| Molecular Formula | C₉H₈N₂O | Based on chemical structure |
| Molecular Weight | 160.17 g/mol | Calculated from molecular formula |
| Appearance | Likely a solid at room temperature | Based on related amino- and hydroxyquinolines |
| Solubility | Predicted to have low solubility in water and higher solubility in polar organic solvents like DMSO and methanol. | Inferred from related compounds like 6-aminoquinoline and 6-hydroxyquinoline[2]. |
| Tautomerism | Exists in equilibrium between the 6-amino-4-hydroxyquinoline (enol) form and the 6-amino-1H-quinolin-4-one (keto) form.[3][4][5] | A known characteristic of 4-hydroxyquinolines. The equilibrium position can be influenced by the solvent and solid-state packing. |
Tautomerism: A Key Feature
A critical aspect of the chemistry of 6-Aminoquinolin-4-ol is its existence as a tautomeric mixture of the enol (6-amino-4-hydroxyquinoline) and keto (6-amino-1H-quinolin-4-one) forms. This equilibrium is a well-documented phenomenon for 4-hydroxyquinolines and can significantly impact the molecule's reactivity, hydrogen bonding capabilities, and interactions with biological targets.[3][4][5] The predominance of one tautomer over the other can be influenced by factors such as the solvent environment and whether the compound is in solution or in the solid state.
Caption: Tautomeric equilibrium of the 4-hydroxyquinoline core.
Synthesis and Characterization
A definitive, optimized synthesis for 6-Aminoquinolin-4-ol is not explicitly detailed in the available literature. However, established synthetic routes for related amino- and hydroxy-substituted quinolines provide a strong foundation for its preparation. A plausible synthetic strategy would involve a multi-step process starting from a readily available substituted aniline.
Proposed Synthetic Pathway
A logical approach to the synthesis of 6-Aminoquinolin-4-ol could be adapted from known methods for preparing substituted quinolines, such as the Conrad-Limpach or Gould-Jacobs reactions, followed by functional group manipulations. A potential route is outlined below:
Caption: A plausible synthetic route to 6-Aminoquinolin-4-ol.
Experimental Protocol (Hypothetical):
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Step 1: Condensation. React p-nitroaniline with diethyl 2-oxosuccinate under acidic or thermal conditions to form the enamine intermediate, diethyl 2-((4-nitrophenyl)amino)maleate.
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Step 2: Cyclization. Subject the enamine intermediate to thermal cyclization, typically in a high-boiling solvent like diphenyl ether, to construct the quinoline ring system, yielding ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate.
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Step 3: Saponification and Decarboxylation. Hydrolyze the ester group with a base (e.g., NaOH) followed by acidification and heating to effect decarboxylation, affording 4-hydroxy-6-nitroquinoline.
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Step 4: Reduction. Reduce the nitro group to an amino group using a standard reducing agent such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation to yield the final product, 6-Aminoquinolin-4-ol.
Characterization
The structural confirmation of synthesized 6-Aminoquinolin-4-ol would rely on a combination of standard spectroscopic techniques.
Table 2: Expected Spectroscopic Data for 6-Aminoquinolin-4-ol
| Technique | Expected Features |
| ¹H NMR | Aromatic protons on the quinoline ring system, signals for the amino (-NH₂) and hydroxyl (-OH) protons (which may be broad and exchangeable with D₂O). The chemical shifts of the aromatic protons would be influenced by the electron-donating nature of the amino and hydroxyl groups. |
| ¹³C NMR | Signals corresponding to the nine carbon atoms of the quinoline ring, with chemical shifts indicative of their electronic environment. The carbon bearing the hydroxyl group would appear at a characteristic downfield shift. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the amino group (around 3300-3500 cm⁻¹), O-H stretching of the hydroxyl group (broad, around 3200-3600 cm⁻¹), and C=C and C=N stretching vibrations of the aromatic quinoline core. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (160.17 m/z). Fragmentation patterns would be expected to involve losses of small neutral molecules like CO and HCN. |
Potential Biological Activities and Applications
The biological profile of 6-Aminoquinolin-4-ol has not been extensively investigated. However, the known activities of related amino- and hydroxy-substituted quinolines provide a strong basis for predicting its potential therapeutic applications.
Antimicrobial Activity
Quinolone and aminoquinoline derivatives are well-established classes of antibacterial agents. For instance, studies on 6-aminoquinolones have demonstrated their potential as a new class of quinolone antibacterials.[6] The substitution of a fluorine atom at the C-6 position with an amino group has been shown to maintain good activity against Gram-negative and Gram-positive bacteria.[6] Furthermore, 5- and 6-hydroxy substituted 4-aminoquinolines have also been synthesized and shown to exhibit slight antibacterial activity.[7] The mechanism of action for many quinolone antibiotics involves the inhibition of bacterial DNA gyrase.[6]
Anticancer Activity
The quinoline scaffold is also prevalent in a number of anticancer agents. The 4-hydroxyquinoline moiety, in particular, has been investigated for its antiproliferative effects.[8] Derivatives of 4-hydroxyquinoline have been shown to possess selective toxicity towards resistant cancer cells.[9] The presence of an amino group can further modulate this activity. For example, various 4-aminoquinoline derivatives have been synthesized and evaluated for their cytotoxic effects on human breast tumor cell lines.[10] The potential mechanism of action for the anticancer effects of quinoline derivatives can be diverse, including the induction of apoptosis and the generation of reactive oxygen species.
Other Potential Applications
The chelating properties of the 4-hydroxyquinoline moiety suggest potential applications in areas such as neurodegenerative diseases, where metal ion dyshomeostasis is implicated. Additionally, the fluorescent nature of the quinoline ring system could be exploited in the development of probes for biological imaging.
Safety and Handling
Specific toxicity data for 6-Aminoquinolin-4-ol is not available. Therefore, it is imperative to handle this compound with the utmost care, assuming it to be hazardous. The safety profile can be inferred from related compounds.
Table 3: Inferred Safety Profile of 6-Aminoquinolin-4-ol
| Hazard Category | Description and Precautions | Reference |
| Acute Toxicity | Likely harmful if swallowed, inhaled, or absorbed through the skin. Handle in a well-ventilated fume hood. | Inferred from safety data for 6-aminoquinoline and 8-hydroxyquinoline.[11][12] |
| Skin and Eye Irritation | Expected to be a skin and eye irritant. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. | Inferred from safety data for 6-aminoquinoline.[11] |
| Sensitization | May cause skin sensitization. Avoid repeated or prolonged contact. | Inferred from safety data for 8-hydroxyquinoline.[12] |
| Chronic Effects | Long-term exposure effects are unknown. Handle as a potentially toxic substance. | General precaution for novel chemical entities. |
Recommended Handling Procedures
-
Engineering Controls: Use only in a chemical fume hood with adequate ventilation. Ensure eyewash stations and safety showers are readily accessible.[11]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles.
-
Skin Protection: Wear impervious gloves and a lab coat.
-
Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[13]
-
Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion and Future Directions
6-Aminoquinolin-4-ol represents a promising, yet underexplored, chemical entity with significant potential in drug discovery and materials science. This technical guide, by synthesizing available data on related compounds, provides a foundational understanding of its core properties. Future research should focus on the definitive synthesis and characterization of this molecule to confirm its physicochemical properties and to fully elucidate its spectroscopic profile. Subsequently, a thorough investigation of its biological activities, including antimicrobial and anticancer screening, is warranted to uncover its therapeutic potential. Such studies will be instrumental in unlocking the full value of 6-Aminoquinolin-4-ol as a novel scaffold for the development of next-generation therapeutic agents.
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